![molecular formula C11H14O4 B053454 2,3,4-Trimethoxy-6-methylbenzaldehyde CAS No. 22383-85-3](/img/structure/B53454.png)
2,3,4-Trimethoxy-6-methylbenzaldehyde
Overview
Description
2,3,4-Trimethoxy-6-methylbenzaldehyde is a chemical compound with the molecular formula C11H14O4 . In this compound, the aldehyde group and non-H atoms of the methoxy group at the para position are nearly coplanar with the benzene ring .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trimethoxy-6-methylbenzaldehyde consists of a benzene ring with three methoxy groups (OCH3) and one methyl group (CH3) attached to it. The positions of these groups on the benzene ring are such that the methyl group is at the 6th position, and the methoxy groups are at the 2nd, 3rd, and 4th positions .Physical And Chemical Properties Analysis
The molecular weight of 2,3,4-Trimethoxy-6-methylbenzaldehyde is 210.23 g/mol . It has a complexity of 207 and a topological polar surface area of 44.8 Ų . The compound is solid at room temperature .Scientific Research Applications
Antibacterial Activity
“2,3,4-Trimethoxy-6-methylbenzaldehyde” has been studied for its antibacterial properties . The compound exhibits moderate antibacterial activities against four bacterial species: Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Staphylococcus aureus .
Cancer Research
This compound is also used in cancer research . It is included in the category of Cancer Research Chemicals and Analytical Standards, indicating its potential use in the study and treatment of cancer .
Synthesis of Other Compounds
“2,3,4-Trimethoxy-6-methylbenzaldehyde” can be used as a starting material or intermediate in the synthesis of other complex organic compounds . Its unique structure and functional groups make it a valuable component in various chemical reactions .
Material Science
Given its chemical properties, “2,3,4-Trimethoxy-6-methylbenzaldehyde” could potentially be used in material science, particularly in the development of new materials with unique properties. However, more research is needed in this area .
Safety and Hazards
Mechanism of Action
Target of Action
It has been used as a reagent in the preparation of pyrroloindole derivatives , which suggests that it may interact with enzymes or receptors involved in the synthesis or function of these compounds.
Biochemical Pathways
Given its use in the synthesis of pyrroloindole derivatives , it may be involved in pathways related to the function of these compounds.
Result of Action
Compounds synthesized using this reagent have shown antitumor activity , suggesting that it may contribute to the cytotoxic effects of these compounds.
properties
IUPAC Name |
2,3,4-trimethoxy-6-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-5-9(13-2)11(15-4)10(14-3)8(7)6-12/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDNFMOQYYDECR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176913 | |
Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethoxy-6-methylbenzaldehyde | |
CAS RN |
22383-85-3 | |
Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22383-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022383853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trimethoxy-6-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the structural characterization of 2,3,4-Trimethoxy-6-methylbenzaldehyde?
A1: 2,3,4-Trimethoxy-6-methylbenzaldehyde (C11H14O4) is an aromatic aldehyde derivative. [] In this molecule, the aldehyde group and the methoxy group at the para position are nearly coplanar with the benzene ring. []
Q2: Does 2,3,4-Trimethoxy-6-methylbenzaldehyde exhibit any biological activity?
A2: While 2,3,4-Trimethoxy-6-methylbenzaldehyde itself hasn't been extensively studied for its biological activity, a derivative, (2E,3E)-N1,N2-bis(2,3,4-trimethoxy-6-methylbenzylidene)ethane-1,2-diamine, has been synthesized and characterized. [] This derivative showed moderate antibacterial activity. [] This suggests that 2,3,4-Trimethoxy-6-methylbenzaldehyde could potentially serve as a scaffold for developing novel antibacterial agents.
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